5-Butyl-5-ethyl-2-propyl-1,3-dioxane
Description
Properties
CAS No. |
5421-09-0 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
5-butyl-5-ethyl-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C13H26O2/c1-4-7-9-13(6-3)10-14-12(8-5-2)15-11-13/h12H,4-11H2,1-3H3 |
InChI Key |
KEYQZGMKLQBOMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(COC(OC1)CCC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s distinct substituent arrangement differentiates it from other 1,3-dioxane derivatives. Key comparisons include:
| Compound | Substituents | Key Properties |
|---|---|---|
| 5-Butyl-5-ethyl-2-propyl-1,3-dioxane | 5-butyl, 5-ethyl, 2-propyl | High lipophilicity; potential for asymmetric steric effects due to branched chains |
| 5-Methyl-5-ethyl-1,3-dioxane | 5-methyl, 5-ethyl | Lower molecular weight; increased solubility in polar solvents |
| 2,2-Diethyl-1,3-dioxane | 2,2-diethyl | Symmetrical structure; enhanced thermal stability |
| 5-Phenyl-1,3-dioxane | 5-phenyl | Aromatic interactions; UV absorption properties |
The elongated alkyl chains in this compound likely enhance its solubility in nonpolar solvents compared to smaller analogs, making it suitable for hydrophobic reaction environments. However, steric hindrance from the butyl and propyl groups may reduce reactivity in nucleophilic substitutions compared to less-substituted derivatives.
Crystallographic and Computational Analysis
Crystallographic data for such compounds are often refined using SHELX software (e.g., SHELXL for precision in handling sterically crowded structures) .
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